molecular formula C16H21N3OS B6696434 N-(2-imidazol-1-ylethyl)-7-methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-amine

N-(2-imidazol-1-ylethyl)-7-methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-amine

Cat. No.: B6696434
M. Wt: 303.4 g/mol
InChI Key: WBOIIXAUVGIFPI-UHFFFAOYSA-N
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Description

N-(2-imidazol-1-ylethyl)-7-methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-amine is a complex organic compound that features an imidazole ring, a benzothiepin core, and a methoxy group

Properties

IUPAC Name

N-(2-imidazol-1-ylethyl)-7-methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-20-13-4-5-16-14(11-13)15(3-2-10-21-16)18-7-9-19-8-6-17-12-19/h4-6,8,11-12,15,18H,2-3,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOIIXAUVGIFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SCCCC2NCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-imidazol-1-ylethyl)-7-methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-amine typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the condensation of glyoxal and formaldehyde in the presence of ammonia to form the imidazole ring . The benzothiepin core can be synthesized through a series of cyclization reactions involving sulfur-containing precursors. The final step involves the coupling of the imidazole ring with the benzothiepin core under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction efficiency and the implementation of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

N-(2-imidazol-1-ylethyl)-7-methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the imidazole ring could lead to a partially or fully saturated ring structure.

Scientific Research Applications

N-(2-imidazol-1-ylethyl)-7-methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-(2-imidazol-1-ylethyl)-7-methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The benzothiepin core may also play a role in the compound’s biological activity by stabilizing its interaction with target proteins. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar ring structure.

    Benzothiepin: Shares the core structure but lacks the imidazole ring.

    Methoxy-substituted compounds: Compounds with similar functional groups but different core structures.

Uniqueness

N-(2-imidazol-1-ylethyl)-7-methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-amine is unique due to its combination of an imidazole ring, a benzothiepin core, and a methoxy group. This combination imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

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